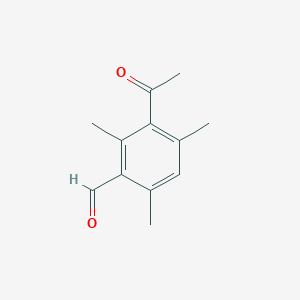

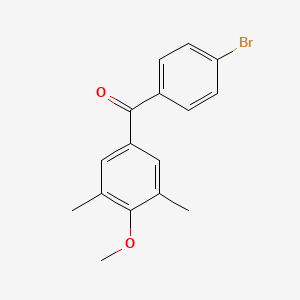

3-乙酰基-2,4,6-三甲基苯甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The papers provided detail synthetic routes for compounds that are structurally related to 3-Acetyl-2,4,6-trimethylbenzaldehyde. For example, the regioselective reductive alkylation of 3,4,5-trimethoxybenzaldehyde dimethyl acetal is a key step in synthesizing 4-alkyl-3,5-dimethoxybenzaldehydes and related compounds . Another paper describes the reductive metalation of the same starting material, leading to the synthesis of antibiotic stilbenes . These methods could potentially be adapted for the synthesis of 3-Acetyl-2,4,6-trimethylbenzaldehyde by altering the substitution pattern on the benzene ring.

Molecular Structure Analysis

The molecular structure of related compounds, such as 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives, has been confirmed using various analytical techniques, including IR, (1)H NMR, and (13)C NMR . X-ray crystallography data was provided for one of the compounds, which could give insights into the molecular geometry and potential reactivity of 3-Acetyl-2,4,6-trimethylbenzaldehyde.

Chemical Reactions Analysis

The papers do not directly discuss the chemical reactions of 3-Acetyl-2,4,6-trimethylbenzaldehyde, but they do provide information on the reactivity of similar molecules. The cyclization reactions of benzylidene-3,4,5-trimethoxybenzohydrazide derivatives to form oxadiazole rings suggest that 3-Acetyl-2,4,6-trimethylbenzaldehyde could also undergo similar transformations, given the right reaction conditions and reagents.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 3-Acetyl-2,4,6-trimethylbenzaldehyde are not directly reported, the papers provide data on related compounds. For instance, the antiproliferative activities of the synthesized oxadiazole derivatives against various cancer cells were evaluated, and some compounds showed high effectiveness . This suggests that 3-Acetyl-2,4,6-trimethylbenzaldehyde might also possess biological activity, which could be explored in future studies.

科学研究应用

分析方法开发

3-乙酰基-2,4,6-三甲基苯甲醛已被用于开发分析方法。段秀红(2012)建立了一种使用RP-HPLC测定2,4,6-三甲基苯甲醛的方法,突出了其在分析化学中的重要性 (Duan Xiu-hong, 2012)。

合成和化学反应

该化合物已参与各种合成和化学反应研究。杨立荣(2007)描述了一种从甲苯合成2,4,6-三甲基苯甲醛的方法,展示了其在化学合成中的作用 (Yang Lirong, 2007)。此外,Z. 强(2009)讨论了不同的2,4,6-三甲基苯甲醛化学合成方法,强调了其在化学研究中的重要性 (Z. Qiang, 2009)。

电化学研究

该化合物已成为电化学研究的对象。格雷格·A·尤罗夫和D·彼得斯(1994)研究了2,4,6-三甲基苯甲酰氯和2,4,6-三甲基苯甲醛的电化学还原,展示了其在电化学中的相关性 (Greg A. Urove & D. Peters, 1994)。

氧化过程

研究集中在相关化合物的氧化上,这可以提供关于3-乙酰基-2,4,6-三甲基苯甲醛行为的信息。例如,清水正夫等人(2006)探索了2,4,6-三甲基苯酚的氧化,可能提供与类似化合物相关的见解 (ShimizuMasao et al., 2006)。

材料科学和非线性光学应用

在材料科学领域,S·萨蒂什钦德拉等人(2020)合成了一种新型基于甲基呋喃的香豆素衍生物,用于潜在的非线性光学应用,展示了类似化合物在先进材料研究中的实用性 (S. Satheeshchandra et al., 2020)。

催化

在催化研究中,已探索了涉及类似于3-乙酰基-2,4,6-三甲基苯甲醛的化合物的新型氧化方法,例如,竹平和等人(1991)使用氯化亚铜-丙酮肟催化剂/O2体系高效氧化2,4,6-三甲基苯酚,这可能为涉及3-乙酰基-2,4,6-三甲基苯甲醛的催化过程提供见解 (K. Takehira et al., 1991)。

安全和危害

属性

IUPAC Name |

3-acetyl-2,4,6-trimethylbenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-7-5-8(2)12(10(4)14)9(3)11(7)6-13/h5-6H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHFVIORELMJQOG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C=O)C)C(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40392471 |

Source

|

| Record name | 3-acetyl-2,4,6-trimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Acetyl-2,4,6-trimethylbenzaldehyde | |

CAS RN |

88339-43-9 |

Source

|

| Record name | 3-acetyl-2,4,6-trimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

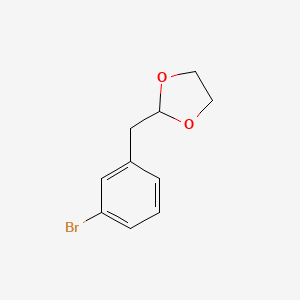

![2-[(4-Bromophenyl)methyl]-1,3-dioxolane](/img/structure/B1273307.png)

![2-Bromo-3-[4-(ethylthio)phenyl]-1-propene](/img/structure/B1273312.png)